
2-Methoxy-2-methylpropyl p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methylpropyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonate esters. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its molecular formula C11H16O4S and is known for its role in various chemical reactions, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methylpropyl p-toluenesulfonate can be synthesized through the reaction of 2-methoxy-2-methylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-methylpropyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted compounds where the sulfonate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes.
Hydrolysis: The major products are 2-methoxy-2-methylpropanol and p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
2-Methoxy-2-methylpropyl p-toluenesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-methoxy-2-methylpropyl p-toluenesulfonate involves its role as a sulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the sulfonate group serves as a good leaving group. This property makes it useful in various synthetic transformations, enabling the formation of new carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxyethyl p-toluenesulfonate
- 2-Chloroethyl p-toluenesulfonate
- 2-Phenoxyethyl p-toluenesulfonate
Uniqueness
2-Methoxy-2-methylpropyl p-toluenesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy and methyl groups on the propyl chain influences its steric and electronic properties, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H18O4S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
(2-methoxy-2-methylpropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-10-5-7-11(8-6-10)17(13,14)16-9-12(2,3)15-4/h5-8H,9H2,1-4H3 |
Clave InChI |
WJKFFZRTOGJYCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
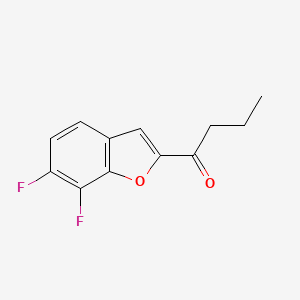
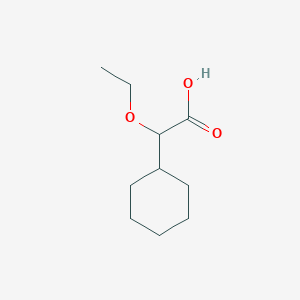
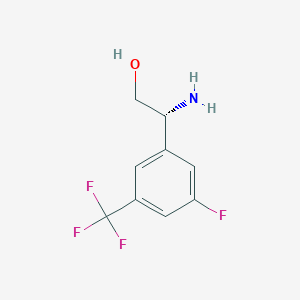



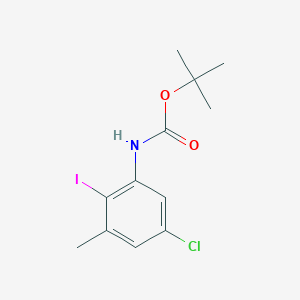
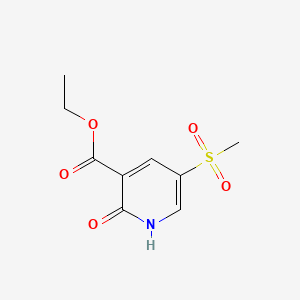
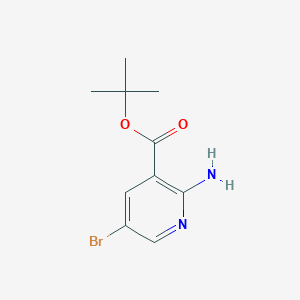

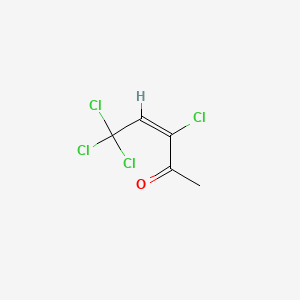
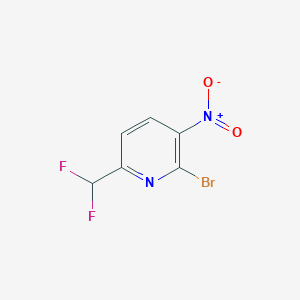
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)
